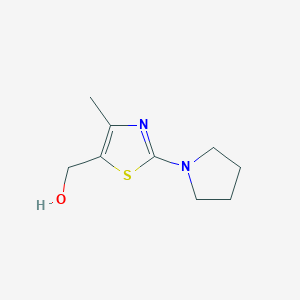
(4-甲基-2-吡咯烷-1-基-1,3-噻唑-5-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol is a heterocyclic compound that features a pyrrolidine ring, a thiazole ring, and a methanol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrrolidine derivatives, which have been shown to inhibit cox-2 .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Result of Action
It’s plausible that it may lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
Compounds containing pyrrolidine and thiazole rings have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain . Thiazoles, on the other hand, have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Cellular Effects
The cellular effects of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol are currently unknown due to the lack of specific studies on this compound. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Molecular Mechanism
The molecular mechanism of action of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol is not well-studied. Based on the properties of its structural components, it can be hypothesized that it may exert its effects through interactions with various biomolecules. For example, pyrrolidine derivatives have been found to inhibit COX-2, suggesting that they may exert their effects through enzyme inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine and methanol groups. One common method involves the reaction of 2-aminothiazole with 4-methyl-2-bromopyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)aldehyde or (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)carboxylic acid.
相似化合物的比较
Similar Compounds
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)amine: Similar structure but with an amine group instead of a methanol group.
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol is unique due to the presence of the methanol group, which can enhance its solubility and reactivity. The combination of the pyrrolidine and thiazole rings provides a versatile scaffold for further functionalization and optimization for specific applications.
属性
IUPAC Name |
(4-methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIKFBOYLZLXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)
![2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE](/img/structure/B2469269.png)
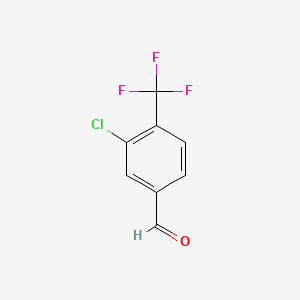

![3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2469273.png)

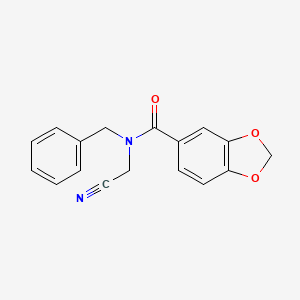
![N-(butan-2-yl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2469277.png)
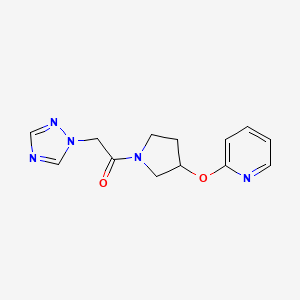
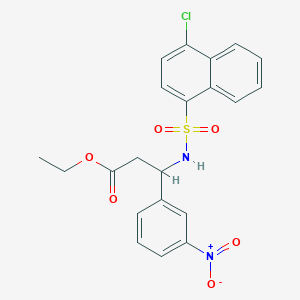
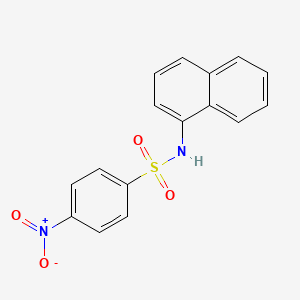
![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)
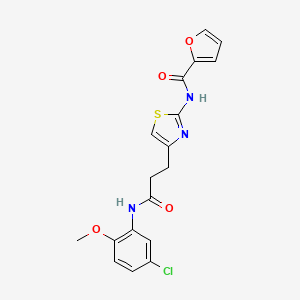
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
